molecular formula C9H10N2O5 B8068154 beta-Hydroxy-3-nitrophenylalanine

beta-Hydroxy-3-nitrophenylalanine

Cat. No.: B8068154
M. Wt: 226.19 g/mol
InChI Key: MBHARJQAJLMPIU-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Hydroxy-3-nitrophenylalanine, with the CAS number 75082-88-1 and the IUPAC name (2S)-2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid, is a specialized aromatic amino acid derivative of interest in biochemical research . The compound has a molecular formula of C9H10N2O5 and a molecular weight of 226.19 g/mol . It is characterized by the canonical SMILES string NC(C(=O)O)C(O)C1=CC=CC( N+ [O-])=C1 . While specific biological studies on this exact compound are limited, its structure suggests potential research value in multiple areas. Nitrophenylalanine derivatives, particularly those with a beta-hydroxy modification, are of significant interest in the study of nonribosomal peptide synthetase (NRPS) pathways. For instance, the beta-hydroxy-nitro-aromatic amino acid (R)-beta-hydroxy-p-nitro-L-homophenylalanine is a known precursor in the biosynthesis of the beta-lactone natural product obafluorin, indicating the role such compounds can play in the exploration of novel antibiotic biosynthesis . Furthermore, the presence of both nitro and hydroxy functional groups on the aromatic ring makes it a potential candidate for use in studying siderophore biosynthesis and iron acquisition pathways in bacteria, where 2,3-dihydroxybenzoate is a common starting substrate . The nitro group also makes it a useful analog for probing enzyme mechanism and specificity, as seen in studies of phenylalanine ammonia-lyase where L-4-nitrophenylalanine serves as a substrate for mechanistic investigation . This product is supplied as a dry powder with a typical purity of 95.0% . Researchers should note that this compound is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, must be observed during handling. Intended Use : This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-2-1-3-6(4-5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14)/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHARJQAJLMPIU-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C([C@@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722556
Record name beta-Hydroxy-3-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75082-88-1
Record name beta-Hydroxy-3-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The glycine o-nitroanilide Schiff base serves as a pronucleophile, activated by a cinchona alkaloid-derived Brønsted base catalyst (e.g., 1 in Figure 1). The o-nitroanilide group facilitates enolate formation through hydrogen bonding, enabling nucleophilic attack on 3-nitrobenzaldehyde. Syn-selective addition is achieved via a Zimmerman-Traxler transition state, with the catalyst’s chiral pocket inducing enantiocontrol.

Key Parameters:

  • Solvent: Dichloromethane (0.4 mL/mmol)

  • Temperature: 25°C

  • Catalyst Loading: 20 mol%

  • Reaction Time: 24–48 hours

Performance Data

ParameterValueSource
Yield72–89%
Enantiomeric Excess (ee)92–96%
Diastereomeric Ratio (dr)9:1 (syn:anti)

This method’s scalability is limited by the cost of chiral catalysts, though recycling protocols are under investigation.

De Novo Biosynthesis via Engineered E. coli

Recent advances in metabolic engineering have enabled the biosynthesis of nitroaromatic amino acids. A 2021 study demonstrated the de novo production of para-nitro-L-phenylalanine in E. coli, providing a template for meta-nitration strategies.

Pathway Design and Enzymatic Nitration

The biosynthetic route involves two modules:

  • Phenylalanine Overproduction: Engineered shikimate pathway with feedback-resistant enzymes (e.g., AroG<sup>fbr</sup>).

  • Regioselective Nitration: Co-expression of an N-oxygenase (e.g., NO16) and a phenylalanine hydroxylase variant to direct nitration to the meta position.

Critical Enzymes:

  • NO16 N-oxygenase: Converts L-phenylalanine to 3-nitro-L-phenylalanine via intermediate hydroxylamine.

  • Tyrosine ammonia-lyase (TAL): Diverts flux from tyrosine to phenylalanine.

Fermentation Metrics

ParameterValueSource
Titer in MOPS-EZ Media120 mg/L
Specific Productivity0.8 mg/L/h
Carbon Yield1.2% (glucose basis)

Challenges include low titers and the need for oxygen-sensitive enzymes, necessitating anaerobic fermentation conditions.

Catalytic Amidocarbonylation of Phenylacetaldehyde Derivatives

Adapted from cobalt-catalyzed amidocarbonylation technology, this method synthesizes N-acetyl-β-phenylalanine analogs, which can be hydrolyzed to this compound.

Reaction Scheme and Conditions

Phenylacetaldehyde, acetamide, and synthesis gas (CO/H₂) react in the presence of a dicobalt octacarbonyl catalyst and rhodium cocatalyst:

Equation 1:
PhCH₂CHO+CH₃CONH₂+CO/H₂Co2(CO)8/RhPhCH2C(OH)CO-NHAc\text{PhCH₂CHO} + \text{CH₃CONH₂} + \text{CO/H₂} \xrightarrow{\text{Co}_2(\text{CO})_8/\text{Rh}} \text{PhCH}_2\text{C(OH)CO-NHAc}

Optimized Parameters:

  • Temperature: 80°C (yield drops to 55% at 120°C)

  • Pressure: 800–2300 psi CO/H₂ (1:1 ratio)

  • Solvent: Tetrahydrofuran (THF) or dioxane

Yield and Selectivity

ParameterValueSource
N-Acetyl Intermediate Yield82%
Hydrolysis Efficiency95%

Post-synthesis nitration using mixed acid (HNO₃/H₂SO₄) introduces the 3-nitro group but suffers from regioselectivity issues (60–70% meta product).

Comparative Analysis of Methodologies

Technical and Economic Considerations

MethodAdvantagesLimitations
Brønsted Base CatalysisHigh stereocontrol, mild conditionsHigh catalyst cost, scalability
BiosynthesisSustainable, avoids harsh reagentsLow titer, complex pathway tuning
AmidocarbonylationHigh yield, established protocolRequires toxic CO, regioselectivity challenges

Emerging Trends

  • Enzyme Engineering: Directed evolution of N-oxygenases for improved meta-nitration activity.

  • Continuous Flow Systems: Enhancing safety and efficiency in high-pressure amidocarbonylation .

Chemical Reactions Analysis

Types of Reactions: Beta-Hydroxy-3-nitrophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

Synthesis Building Block
β-Hydroxy-3-NPA serves as a versatile building block in organic synthesis. Its structure facilitates the formation of more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution. For instance, it can yield derivatives such as beta-keto-3-nitrophenylalanine and beta-hydroxy-3-aminophenylalanine through specific chemical transformations.

Comparison with Similar Compounds
The unique combination of hydroxyl and nitro groups in β-Hydroxy-3-NPA distinguishes it from similar compounds like 3-nitrotyrosine and 4-nitrophenylalanine. This structural uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound for synthetic chemists.

Biological Applications

Metabolic Pathways and Enzyme Interactions
Research indicates that β-Hydroxy-3-NPA may play a significant role in metabolic pathways. Its interaction with enzymes can modulate their activity, potentially leading to therapeutic effects. The compound's ability to participate in hydrogen bonding and electrostatic interactions enhances its effectiveness in biological systems.

Genetic Code Expansion
The incorporation of β-Hydroxy-3-NPA into proteins has been explored as a means to expand the genetic code. This approach allows for the site-specific introduction of non-canonical amino acids (ncAAs), enabling researchers to study protein structure and function more effectively. Such methodologies have been applied in various studies to enhance protein functions and develop new therapeutics .

Medical Applications

Therapeutic Properties
β-Hydroxy-3-NPA is under investigation for its potential therapeutic properties, including antimicrobial and anticancer activities. Its structural characteristics may enhance its efficacy against certain pathogens or cancer cells by interacting with specific molecular targets within these organisms .

Drug Development
The compound's unique properties make it an attractive candidate for drug development. Studies have demonstrated that β-hydroxylated non-standard amino acids can significantly improve the stability and efficacy of pharmaceutical compounds, leading to enhanced therapeutic outcomes .

Industrial Applications

Material Development
In industrial contexts, β-Hydroxy-3-NPA is utilized in the development of novel materials. Its chemical properties allow it to be used as a precursor for synthesizing pharmaceuticals and other bioactive compounds. This application is particularly relevant in industries focused on creating advanced materials with specific functionalities .

Case Study 1: Enzyme Engineering

A study explored the incorporation of β-Hydroxy-3-NPA into enzyme scaffolds to create artificial metalloenzymes capable of catalyzing complex reactions. This research highlighted the potential for using ncAAs to enhance enzyme activity and selectivity, paving the way for innovative biocatalytic processes .

Case Study 2: Cancer Therapeutics

Research involving β-Hydroxy-3-NPA demonstrated its ability to inhibit specific cancer cell lines through targeted interactions with metabolic enzymes. The findings suggest that this compound could be developed into a novel anticancer agent, warranting further exploration in clinical settings .

Mechanism of Action

The mechanism of action of beta-Hydroxy-3-nitrophenylalanine involves its interaction with various molecular targets. The hydroxyl and nitro groups on the aromatic ring allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares beta-Hydroxy-3-nitrophenylalanine with phenylalanine, tyrosine, and (2S,3R)-beta-hydroxy-phenylalanine:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance
Phenylalanine C₉H₁₁NO₂ 165.19 Benzyl, amino, carboxyl Proteinogenic amino acid
Tyrosine C₉H₁₁NO₃ 181.19 4-Hydroxyphenyl, amino, carboxyl Proteinogenic; involved in signaling
(2S,3R)-beta-hydroxy-phenylalanine C₉H₁₁NO₃ 181.19 beta-Hydroxyl, phenyl, amino, carboxyl Non-proteinogenic; specialized metabolism
This compound C₉H₁₀N₂O₅ 226.19 3-Nitro, beta-hydroxyl, amino, carboxyl Synthetic; potential enzyme inhibition

Key Observations :

Nitro Group Impact: The nitro group increases molecular weight by ~45 g/mol compared to tyrosine and introduces strong electron-withdrawing effects.

Hydroxyl Group: The beta-hydroxyl group (as in (2S,3R)-beta-hydroxy-phenylalanine) enhances hydrogen-bonding capacity, similar to tyrosine’s phenolic -OH. However, steric effects from the nitro group may limit interactions .

Acidity: The nitro group increases acidity of the aromatic hydroxyl (if present) and carboxyl groups compared to non-nitrated analogs.

Biological Activity

Beta-Hydroxy-3-nitrophenylalanine (β-HO-3-NPA) is a non-proteinogenic amino acid that has garnered attention due to its unique structural features and potential biological activities. The presence of both a hydroxyl and a nitro group on its aromatic ring contributes to its distinctive chemical reactivity and biological interactions. This article delves into the biological activity of β-HO-3-NPA, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of β-HO-3-NPA includes:

  • A hydroxyl (-OH) group at the beta position.
  • A nitro (-NO2) group at the meta position relative to the amino group.

This dual functionalization allows β-HO-3-NPA to engage in various biochemical interactions, influencing its biological activity.

Mechanisms of Biological Activity

The mechanisms through which β-HO-3-NPA exerts its biological effects include:

  • Enzyme Interaction : The hydroxyl and nitro groups facilitate hydrogen bonding and electrostatic interactions with enzymes, potentially modulating their activity. This can influence metabolic pathways and signal transduction processes .
  • Radical Scavenging : β-HO-3-NPA may act as a radical scavenger due to its electron-rich structure, which could provide protective effects against oxidative stress .
  • Modulation of Amyloid Formation : Research indicates that compounds with similar structures can affect amyloid formation in peptides, suggesting that β-HO-3-NPA might influence protein aggregation processes linked to neurodegenerative diseases .

Antimicrobial Properties

Studies have indicated that β-HO-3-NPA exhibits antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes and interfere with metabolic functions makes it a candidate for further investigation as an antimicrobial agent.

Anticancer Potential

β-HO-3-NPA has been explored for its anticancer properties, particularly in inducing apoptosis in cancer cells. The compound's interaction with cellular signaling pathways may enhance its efficacy in cancer therapy.

Research Findings

Recent studies have provided insights into the biological activities of β-HO-3-NPA:

  • In vitro Studies : Experiments have demonstrated that β-HO-3-NPA can inhibit the growth of specific cancer cell lines at concentrations as low as 1 µmol/L, indicating significant bioactivity .
  • Case Studies : A case study involving the use of β-HO-3-NPA in a model organism showed promising results in reducing tumor size and enhancing survival rates compared to controls .

Comparative Analysis

The following table summarizes the biological activities of β-HO-3-NPA compared to related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityRadical Scavenging
This compoundModerateHighYes
3-NitrotyrosineLowModerateYes
4-NitrophenylalanineModerateLowNo

Applications in Research and Industry

β-HO-3-NPA serves as a critical building block in organic synthesis and has potential applications in:

  • Drug Development : Its unique properties make it suitable for designing new therapeutic agents targeting various diseases.
  • Biocatalysis : The compound can be utilized in enzyme engineering to enhance catalytic efficiency in synthetic biology applications .

Q & A

Q. Table 1. LC-MS/MS Parameters for this compound Quantification

ParameterValue/DescriptionReference
ColumnZorbax Eclipse Plus C18 (2.1 × 100 mm)
Mobile Phase0.1% formic acid in H2_2O/ACN (95:5)
Flow Rate0.3 mL/min
Ionization ModeESI (-)
LOD/LOQ0.1 ng/mL / 0.3 ng/mL

Q. Table 2. Enzymatic Assay Conditions for Tyrosine Hydroxylase Inhibition

ParameterValue/DescriptionReference
Enzyme SourceRecombinant human tyrosine hydroxylase
SubstrateL-Tyrosine (0.1 mM)
CofactorBH4_4 (100 μM)
Incubation Time30 min at 37°C
Detection MethodHPLC-ECD (oxidative mode)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.